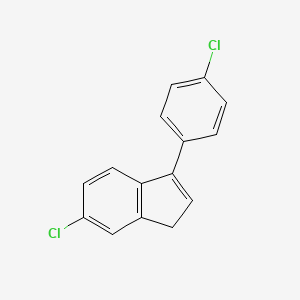

6-Chloro-3-(4-chlorophenyl)-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

1030603-31-6 |

|---|---|

Molecular Formula |

C15H10Cl2 |

Molecular Weight |

261.1 g/mol |

IUPAC Name |

6-chloro-3-(4-chlorophenyl)-1H-indene |

InChI |

InChI=1S/C15H10Cl2/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)14/h1-2,4-9H,3H2 |

InChI Key |

BBCBTCFNOCRLSE-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Indene Ring Systems and Halogenated Derivatives

Foundational Strategies for Indene (B144670) Scaffold Construction

The synthesis of the indene core can be achieved through various strategic approaches, ranging from linear multi-step sequences to convergent cyclization reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The synthesis of functionally complex or multiply substituted indenes often requires multi-step pathways. researchgate.net These approaches allow for the precise installation of various functional groups through a sequence of reliable and well-established chemical transformations. A common strategy involves the initial construction of an indanone precursor, which is then converted to the indene.

One such two-step methodology involves the acetylation of indenol intermediates followed by a displacement reaction. researchgate.net This approach provides access to highly substituted indene derivatives. The initial indenols can be prepared through the coupling of alcohols with 1-hydroxy-1H-indene-2-carboxylic acid. researchgate.net The subsequent conversion to allylic acetates and reaction with organocuprate reagents yields the target 1-alkyl-1H-indene-2-carboxylates. researchgate.net

Table 1: Two-Step Synthesis of 1-Alkyl-1H-indene-2-carboxylates researchgate.net

| Step | Reactants | Reagents/Catalyst | Product | Yield |

| 1. Acetylation | Indenol derivatives | Acetic anhydride, H₂SO₄ (cat.) | 1-Acetoxy-1H-indene-2-carboxylates | Moderate to Good |

| 2. Displacement | 1-Acetoxy-1H-indene-2-carboxylates, Grignard reagents | LiCuBr₂ (cat.) | 1-Alkyl-1H-indene-2-carboxylates | Good |

This multi-step approach, while longer than a one-pot cyclization, offers the flexibility needed to build complex substitution patterns on the indene core. researchgate.net

Cyclization reactions represent a powerful and atom-economical approach to constructing the indene scaffold. globethesis.com20.210.105 These methods typically involve the formation of one or more carbon-carbon bonds in a single step to close the five-membered ring. Various catalysts and reaction conditions have been developed to promote these transformations, enabling the synthesis of a wide array of indene derivatives. organic-chemistry.org

Rhodium catalysis has emerged as a powerful tool for C-H activation and annulation reactions to form cyclic compounds. rsc.org Rhodium(I) catalysts, in particular, have been employed in the synthesis of indene derivatives from readily available starting materials. One notable method involves the reaction of 2-(chloromethyl)phenylboronic acid with various alkynes in the presence of a Rh(I) catalyst, which produces indenes in high yields. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituent. organic-chemistry.org

Another rhodium-catalyzed approach facilitates the synthesis of indenes from propargyl alcohols and organoboronic acids. acs.org This process is believed to proceed through a selective 1,4-rhodium migration. Furthermore, rhodium(III) catalysts can be used in multicomponent reactions, for example, coupling an amine, an aldehyde, and an alkyne to generate an imine intermediate, which then directs a C-H activation/annulation sequence to form the indene ring. rsc.org This method is highly atom-economical and proceeds under mild, room-temperature conditions. rsc.org

Table 2: Examples of Rhodium-Catalyzed Indene Synthesis

| Catalyst System | Starting Materials | Key Transformation | Ref. |

| Rh(I) complex | 2-(chloromethyl)phenylboronic acid, Alkynes | Annulation | organic-chemistry.org |

| Rh(I) complex | Propargyl alcohols, Organoboronic acids | 1,4-Rhodium Migration | acs.org |

| Rh(III) complex | Aromatic amines, Aldehydes, Alkynes | Multicomponent C-H Activation/Annulation | rsc.org |

Cyclization Reactions in Indene Synthesis

Iron(III)-Catalyzed Intramolecular Cyclizations

Iron, being an earth-abundant and environmentally friendly metal, is an attractive catalyst for organic synthesis. rsc.org Iron(III) chloride (FeCl₃) has proven to be an effective catalyst for various cyclization reactions leading to indene derivatives. For instance, a catalytic amount of FeCl₃ can promote the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes with high regioselectivity. organic-chemistry.org This reaction proceeds through the cleavage of a C-N bond to generate a benzyl (B1604629) cation intermediate. organic-chemistry.org

Another FeCl₃-catalyzed method involves the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes, which can be subsequently converted to 2-alkylindanones. organic-chemistry.org Additionally, FeCl₃ catalyzes cascade cyclizations of propargylic alcohols with alkenes, providing a direct route to complex indene-based polycyclic compounds. rsc.org

Table 3: Iron(III)-Catalyzed Reactions for Indene Synthesis

| Starting Materials | Catalyst | Product Type | Key Feature | Ref. |

| N-benzylic sulfonamides, Internal alkynes | FeCl₃ | Functionalized indenes | High regioselectivity via benzyl cation | organic-chemistry.org |

| (E)-2-Alkylcinnamaldehyde dimethyl acetals | FeCl₃ | 1-Methoxy-2-alkyl-1H-indenes | Conversion to 2-alkylindanones | organic-chemistry.org |

| Propargylic alcohols, Alkenes | FeCl₃ | Indene-based polycyclics | Cascade cyclization | rsc.org |

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed reactions are mainstays of modern organic synthesis, and carbonylative cyclizations, in particular, offer a powerful method for incorporating a carbonyl group while simultaneously constructing a cyclic framework. acs.org This strategy can be applied to the synthesis of carbocycles like indenes. The general approach involves the oxidative addition of palladium(0) to an aryl or vinyl halide, followed by carbon monoxide insertion to form an acyl-palladium intermediate. This intermediate can then undergo an intramolecular reaction with a tethered alkene or alkyne to form the ring. nih.gov

An enantioselective palladium(II)-catalyzed carbonylative carbocyclization of enallenes has been developed to produce chiral cyclopentenones, which are structurally related to the indene core. msu.edu This process involves a cascade of CO insertion and enantioselective olefin insertion, utilizing a chiral phosphoric acid as a co-catalyst. msu.edu While many examples in the literature focus on the synthesis of N-heterocycles like indolizines or indoles, the underlying principles of palladium-catalyzed carbonylative cyclization are broadly applicable to the formation of the indene carbocyclic system from appropriately designed precursors. nih.govrsc.org

Nickel-Catalyzed Carboannulation

Nickel-catalyzed reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. Specifically, nickel-catalyzed carboannulation and [3+2] annulation reactions provide pathways to construct the indene framework. One approach involves the nickel-catalyzed asymmetric reductive [3+2] annulation of o-haloaromatic β-alkenyl ketones with alkynes. This method proceeds through alkyne dicarbofunctionalization and alkene isomerization cascades, leading to the formation of highly enantiomerically enriched 1-alkenyl-1H-inden-1-ols, which contain a crucial stereogenic quaternary carbon. acs.org

Another strategy is the nickel-catalyzed carbocyclization of 2-halophenyl ketones with alkyl propiolates, which regioselectively yields indenols. researchgate.net Furthermore, nickel catalysis can be employed in the synthesis of carbocyclic nitriles through a cascade annulation process. amanote.com While not always directly yielding the indene core in one step, these nickel-catalyzed methods provide access to highly functionalized precursors that can be further elaborated to the desired indene structures.

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Nickel Catalyst | o-haloaromatic β-alkenyl ketones and alkynes | 1-Alkenyl-1H-inden-1-ols | Asymmetric, reductive [3+2] annulation, forms stereogenic quaternary carbon. acs.org |

| Nickel Catalyst | 2-Halophenyl ketones and alkyl propiolates | Indenols | Regioselective carbocyclization. researchgate.net |

Gold-Catalyzed Intramolecular Hydroalkylation

Gold catalysis has proven to be a highly effective method for the synthesis of polysubstituted indenes. A prominent strategy involves the intramolecular hydroalkylation of readily available ynamides. nih.govacs.org This reaction is typically catalyzed by a N-heterocyclic carbene-gold complex under mild conditions.

The proposed mechanism commences with the activation of the electron-rich alkyne in the ynamide starting material by the gold catalyst, leading to the formation of a transient, highly electrophilic keteniminium ion. nih.govnih.gov This intermediate is sufficiently reactive to trigger a nih.govnih.gov-hydride shift, generating a carbocation. acs.orgnih.gov Subsequent cyclization, involving the addition of the vinylgold species to the carbocation, results in the formation of the five-membered indene ring. nih.govacs.org Detailed experimental and computational studies have identified the initial nih.govnih.gov-hydride shift as the rate-determining step of this transformation. nih.govacs.orgresearchgate.net This methodology is versatile, allowing for the synthesis of a variety of substituted indenes, including those with chiral centers, by using chiral ynamide precursors. nih.govacs.org

| Catalyst | Starting Material | Key Mechanistic Steps | Product |

|---|---|---|---|

| N-heterocyclic carbene-gold complex | Ynamides | 1. Formation of a gold-keteniminium ion. nih.govnih.gov 2. nih.govnih.gov-hydride shift (rate-determining). acs.orgnih.govacs.orgresearchgate.net 3. Cyclization. nih.govacs.org | Polysubstituted indenes. nih.govacs.org |

Rhodium(III)-Catalyzed C-H Activation and Intramolecular Aldol (B89426) Condensation

Rhodium(III)-catalyzed C-H activation has become a cornerstone for the synthesis of complex organic molecules, including indene derivatives. This approach allows for the direct functionalization of otherwise inert C-H bonds. A notable application is the synthesis of indene frameworks through a cascade cyclization of aromatic ketones with α,β-unsaturated carbonyl compounds. acs.orgsigmaaldrich.com This reaction proceeds via the direct functionalization of the ortho-C–H bond of the aromatic ketone, followed by an intramolecular aldol condensation. acs.org

This methodology offers an atom-economical route to functionalized indenes and can be performed under relatively mild conditions, even in the presence of water and air. acs.orgsigmaaldrich.com The versatility of this approach has been demonstrated in the synthesis of chiral tertiary indenols with excellent yields and enantioselectivity through the use of chiral rhodium catalysts. researchgate.net The rhodium(III)-catalyzed C-H activation/annulation of ketones with alkynes provides a direct route to these valuable chiral building blocks. researchgate.net

Strategies for Halogenation and Functionalization of Indene Systems

Once the indene scaffold is constructed, further modifications can be introduced to tailor the properties of the molecule. Halogenation and subsequent functionalization of the carbon-halogen bond are key strategies in this regard.

Introduction of Halogen Substituents: Chlorination Pathways

The introduction of chlorine substituents onto the indene ring can be achieved through electrophilic chlorination. N-Chlorosuccinimide (NCS) is a commonly used and versatile reagent for this purpose. chemicalbook.comorganic-chemistry.org The reactivity of the indene system towards chlorination depends on the electronic nature of the substituents already present on the ring. Aromatic rings that are sufficiently activated, for instance by electron-donating groups, can be readily chlorinated with NCS. commonorganicchemistry.com For less reactive indene systems, the chlorination may require the use of a catalyst, such as a Brønsted or Lewis acid, to enhance the electrophilicity of the chlorine source. commonorganicchemistry.comorganic-chemistry.org The regioselectivity of the chlorination is influenced by both steric and electronic factors of the substituents on the indene core.

| Chlorinating Agent | Substrate | Conditions | Key Considerations |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Activated Aromatic Indenes | Typically uncatalyzed | Reaction proceeds readily due to electron-rich nature of the substrate. commonorganicchemistry.com |

| N-Chlorosuccinimide (NCS) | Deactivated or Less Reactive Indenes | Acid-catalyzed (Brønsted or Lewis) | Catalyst is required to increase the electrophilicity of the chlorine source. commonorganicchemistry.comorganic-chemistry.org |

Post-Functionalization Reactions of Carbon-Halogen Bonds

The carbon-chlorine bond in chloroindene derivatives serves as a versatile handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized indenes.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by coupling an aryl or vinyl halide with an organoboron compound. youtube.com This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov Recent advancements have led to the development of highly active catalyst systems that are effective for the coupling of less reactive aryl chlorides, even in aqueous media. nih.govrsc.org

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is particularly useful for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, often requiring more forcing conditions for aryl chlorides. wikipedia.orgyoutube.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable tool for the olefination of aryl halides. While aryl iodides and bromides are more reactive, conditions have been developed to facilitate the Heck coupling of aryl chlorides. beilstein-journals.org

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | C(sp²) - C(sp²) | Palladium catalyst, Base. youtube.com |

| Sonogashira Coupling | Terminal alkyne | C(sp²) - C(sp) | Palladium catalyst, Copper(I) co-catalyst, Base. libretexts.orgwikipedia.org |

| Heck Reaction | Alkene | C(sp²) - C(sp²) | Palladium catalyst, Base. organic-chemistry.orgwikipedia.org |

Derivatization of Indene Scaffolds for Diverse Structures

Beyond the functionalization of the carbon-halogen bond, the indene scaffold itself offers multiple sites for derivatization, allowing for the generation of a diverse range of structures. The double bond within the five-membered ring is a key site for functionalization. For example, it can undergo reactions such as epoxidation or dihydroxylation to introduce new functional groups and stereocenters.

Furthermore, the substituents on the indene ring can be modified. For instance, if the indene contains ester or ketone functionalities, these can be subjected to a wide range of transformations, including reduction, oxidation, or the addition of nucleophiles. The methylene (B1212753) group of the indene ring can also be a site for functionalization through deprotonation and subsequent reaction with electrophiles. These derivatization strategies significantly expand the chemical space accessible from a common indene precursor, enabling the synthesis of libraries of compounds for various applications.

Knoevenagel Condensation in Indandione Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, utilized for forming carbon-carbon double bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base. 1,3-Indandione (B147059) and its substituted derivatives are particularly effective substrates for this reaction due to the presence of a highly acidic methylene group situated between two carbonyl groups.

This reactivity makes 1,3-indandione an excellent candidate for condensation with various aldehydes. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), in a solvent like ethanol. The process leads to the formation of 2-benzylidene-1,3-indandiones, which are important intermediates. The yields for these reactions are generally high, often exceeding 70%. For instance, a series of novel 1,3-indandione derivatives can be synthesized via the Knoevenagel condensation mechanism by reacting 1,3-indandione with appropriate aldehydes. unacademy.comlongdom.org

The general scheme involves the deprotonation of the active methylene group of the indandione by the base, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final condensed product.

Table 1: Examples of Knoevenagel Condensation with 1,3-Indandione

| Aldehyde Reactant | Base Catalyst | Product | Typical Yield |

| Benzaldehyde | Piperidine/Ethanol | 2-Benzylidene-1,3-indandione | >70% |

| 1-(4-aminophenyl)ethanone | Appropriate Solvent Mix | Styrylated Indandione | Not Specified unacademy.com |

| Various Aromatic Aldehydes | Sodium Acetate/Ethanol | Substituted 2-Benzylidene-1,3-indandiones | 61-85% iitk.ac.in |

Perkin Reaction for Indene Carboxylic Acid Derivatives

The Perkin reaction, first described by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives. longdom.orgcambridge.org The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, which acts as a base catalyst. cambridge.org

The accepted mechanism proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl group of the aromatic aldehyde. unacademy.com A subsequent series of steps involving intramolecular acylation, elimination of a water molecule, and finally hydrolysis yields the α,β-unsaturated carboxylic acid. unacademy.comrsc.org The reaction generally requires high temperatures (around 180°C) and a weak base like sodium acetate or triethylamine. unacademy.comresearchgate.net

While the Perkin reaction is the primary method for synthesizing cinnamic acids, its direct application for the synthesis of indene carboxylic acid derivatives is not prominently described in contemporary literature. The classic Perkin reaction is specific to the condensation of aromatic aldehydes and aliphatic acid anhydrides. longdom.org Although W.H. Perkin himself was involved in the synthesis of indene and its derivatives, the reaction that bears his name is principally associated with the production of cinnamic acids. nih.gov

Table 2: General Parameters of the Classical Perkin Reaction

| Component | Role | Examples |

| Aromatic Aldehyde | Electrophile | Benzaldehyde, Salicylaldehyde, Furfural longdom.orgrsc.org |

| Acid Anhydride | Nucleophile Precursor | Acetic Anhydride, Propionic Anhydride |

| Base Catalyst | Enolate Formation | Sodium Acetate, Potassium Acetate, Triethylamine researchgate.net |

| Product | α,β-Unsaturated Acid | Cinnamic Acid, Coumarin, Furylacrylic Acid longdom.orgrsc.org |

Mechanistic Elucidation of Indene Formation Pathways

The formation of the indene ring system is a topic of significant interest, particularly in the context of combustion chemistry and astrochemistry, where polycyclic aromatic hydrocarbons (PAHs) are generated. nih.gov The mechanistic pathways are highly dependent on environmental conditions such as temperature and pressure. longdom.orgnih.gov Theoretical and experimental studies have identified several key radical-based routes for indene formation at high temperatures. nih.gov

Key identified pathways include:

Phenyl Radical + Propyne (B1212725)/Allene (B1206475): The reaction between a phenyl radical (C₆H₅) and C₃H₄ isomers, specifically propyne or allene, is a significant channel for indene formation in combustion environments. longdom.orgnih.gov

Benzyl Radical + Acetylene (B1199291): The addition of a benzyl radical (C₇H₇) to acetylene (C₂H₂) can lead to the formation of an intermediate that subsequently cyclizes and aromatizes to form indene. rsc.orgnih.gov

1-Phenylallyl Radical Decomposition: The unimolecular decomposition of the 1-phenylallyl radical is another viable pathway. This radical can originate from 3-phenylpropene, which itself is a product of the reaction between a phenyl radical and propene. longdom.orgnih.gov

These reactions are part of a larger network of PAH growth mechanisms. nih.gov The relative importance of each pathway is dictated by the specific temperature and pressure conditions of the environment, with different mechanisms dominating in interstellar medium versus high-temperature combustion flames. longdom.orgnih.gov

Table 3: Summary of Key Indene Formation Pathways

| Reactants | Intermediate Species (if applicable) | Conditions | Citation |

| Phenyl Radical + Allene (C₃H₄) | C₉H₉ Radical | High Temperature (Combustion) | longdom.orgnih.gov |

| Phenyl Radical + Propyne (C₃H₄) | C₉H₉ Radical | High Temperature (Combustion) | longdom.orgnih.gov |

| Benzyl Radical + Acetylene (C₂H₂) | C₉H₉ Radical | High Temperature (Combustion) | rsc.orgnih.gov |

| 3-Phenylpropene | 1-Phenylallyl Radical | High Temperature (Combustion) | longdom.orgnih.gov |

Advanced Spectroscopic Characterization Methodologies for Indene Based Compounds

Vibrational Spectroscopy Techniques (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the skeletal structure of a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecule's structure.

For 6-Chloro-3-(4-chlorophenyl)-1H-indene, the IR and Raman spectra would be characterized by specific bands corresponding to its constituent parts: the substituted indene (B144670) core and the chlorophenyl group.

C-H Stretching: Aromatic C-H stretching vibrations from both the indene and chlorophenyl rings are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the CH₂ group in the five-membered ring of the indene core would appear in the 3000-2850 cm⁻¹ range. oup.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce strong bands in the 1600-1450 cm⁻¹ region. These are often complex patterns that are characteristic of the substitution on the rings.

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, occurring below 900 cm⁻¹, are highly diagnostic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted (para) chlorophenyl ring and the substituted indene ring, specific patterns of bands would be expected.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational modes precisely. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Indene & Chlorophenyl Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | CH₂ of Indene Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Indene & Chlorophenyl Rings |

| C-Cl Stretch | 800 - 600 | 6-Chloro & 4-Chlorophenyl |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and structural units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the NMR spectra would reveal several key features:

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the indene ring and the chlorophenyl substituent. The aromatic protons would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atoms. The aliphatic protons of the CH₂ group in the indene ring would appear further upfield. The coupling patterns (spin-spin splitting) between adjacent protons would be crucial for assigning the specific positions of the protons on the rings.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would have signals in the δ 120-150 ppm range. Carbons directly attached to chlorine atoms (C-Cl) would experience a downfield shift due to the electronegativity of chlorine. The aliphatic CH₂ carbon of the indene ring would resonate at a much higher field, typically in the δ 30-40 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Indene) | ~ 7.0 - 7.8 | Doublet, Doublet of Doublets |

| Aromatic Protons (Chlorophenyl) | ~ 7.2 - 7.5 | Doublets (AA'BB' system) |

| Olefinic Proton (Indene) | ~ 6.5 - 7.0 | Singlet or Triplet |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions. pitt.eduepfl.ch

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | ~ 130 - 140 |

| Quaternary Aromatic C | ~ 135 - 150 |

| Aromatic C-H | ~ 120 - 130 |

| Olefinic Carbons | ~ 125 - 145 |

Note: These are estimated values based on general principles and data for related structures. znaturforsch.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns.

For this compound (Molecular Formula: C₁₅H₉Cl₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. mdpi.com

The key features in the mass spectrum would be:

Molecular Ion Peak (M⁺): The molecular weight of the compound is 260.01 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three peaks for the molecular ion:

[M]⁺ (containing two ³⁵Cl atoms)

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl)

[M+4]⁺ (containing two ³⁷Cl atoms) The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.

Fragmentation Pattern: Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways could include the loss of a chlorine atom ([M-Cl]⁺), the loss of HCl ([M-HCl]⁺), or cleavage at the bond connecting the phenyl group to the indene core. researchgate.netscielo.br The analysis of these fragment ions helps to piece together the molecular structure.

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₅H₉³⁵Cl₂]⁺ | 260 | Molecular Ion |

| [M+2]⁺ | [C₁₅H₉³⁵Cl³⁷Cl]⁺ | 262 | Isotope Peak |

| [M+4]⁺ | [C₁₅H₉³⁷Cl₂]⁺ | 264 | Isotope Peak |

| [M-Cl]⁺ | [C₁₅H₉Cl]⁺ | 225 | Loss of a Chlorine atom |

| [C₁₅H₈Cl]⁺ | [C₁₅H₈Cl]⁺ | 224 | Loss of HCl |

| [C₉H₆Cl]⁺ | [C₉H₆Cl]⁺ | 151 | Chlorinated Indene Fragment |

Note: The m/z values correspond to the most abundant isotope (³⁵Cl).

Correlation Between Experimental and Theoretical Spectroscopic Data

In modern structural analysis, a powerful synergy exists between experimental measurements and theoretical calculations. ruc.dk Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the prediction of spectroscopic properties with remarkable accuracy. cyberleninka.runih.gov

For this compound, the process involves:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized computationally to find its most stable conformation (lowest energy state).

Frequency Calculations: Using the optimized geometry, vibrational frequencies (IR and Raman) are calculated. These theoretical frequencies are often scaled by a small factor to correct for systematic errors in the computational method, leading to excellent agreement with experimental spectra. researchgate.netresearchgate.net This allows for unambiguous assignment of complex vibrational modes.

NMR Chemical Shift Calculations: The magnetic shielding of each nucleus is calculated, which can then be converted into NMR chemical shifts. researchgate.net By comparing the calculated shifts with the experimental ¹H and ¹³C NMR spectra, a definitive assignment of every signal can be achieved, which is especially useful for complex aromatic systems.

This correlative approach significantly enhances the confidence in the structural assignment. When experimental and theoretical data align, it provides strong validation for the proposed structure. cyberleninka.ruresearchgate.net

Table 5: Illustrative Correlation of Experimental and Theoretical Data

| Spectroscopic Parameter | Experimental Value | Theoretical (DFT) Value | Correlation |

|---|---|---|---|

| IR: Aromatic C=C Stretch | 1595 cm⁻¹ | 1605 cm⁻¹ | High |

| ¹H NMR: H-x | 7.45 ppm | 7.51 ppm | High |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the typical level of agreement between experimental and DFT-calculated data.

Molecular Level Interactions and Mechanistic Biology of Indene Scaffolds

Computational Modeling of Biomolecular Interactions

Computational modeling has become an indispensable tool in drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. For indene (B144670) derivatives, molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and the prediction of molecular interactions with receptor binding sites are pivotal in understanding their therapeutic potential.

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding affinity and mode of interaction of ligands with their protein targets.

In the context of indene scaffolds, docking studies have been instrumental in elucidating their mechanism of action. For instance, in the development of novel indene amino acid derivatives as succinate dehydrogenase inhibitors (SDHIs), molecular docking simulations were employed to understand the enhanced enzymatic inhibition. These simulations revealed that the indene fragment optimized hydrophobic interactions within the binding pocket of the succinate dehydrogenase (SDH) enzyme. nih.govacs.org

Similarly, molecular docking has been applied to understand the interaction of indene-derived hydrazides with acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.gov Flexible molecular docking was used to screen a library of 44 indene analogs to identify their binding mechanisms to AChE. nih.gov The insights gained from these simulations guide the synthesis of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Indene Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. QSAR models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are crucial for their biological effects.

For indene derivatives, 3D-QSAR modeling, in conjunction with structure-activity relationship analysis, has been successfully applied to understand the significant enhancement in enzymatic inhibition. In the study of indene amino acid derivatives as SDHIs, 3D-QSAR models helped to explain the observed increase in inhibitory potency. nih.govacs.org For example, compound i18 showed a 7.4-fold improvement in porcine heart SDH inhibition compared to its parent structure, an enhancement attributed to the indene fragment's optimization of hydrophobic pocket interactions as suggested by the QSAR model. nih.govacs.org

QSAR analyses have also been performed on substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. nih.gov These studies have helped in constructing significant QSAR models involving descriptors such as the magnitude of the dipole moment, the highest occupied molecular orbital (HOMO) energy, and specific pi-orbital wave function coefficients of the substituted indanone ring. nih.gov

Prediction of Molecular Interactions with Receptor Binding Sites

For indene derivatives, these predictions are often derived from molecular docking simulations. In the case of indene amino acid derivatives targeting SDH, lipophilicity mapping and molecular docking simulations attributed the enhanced inhibition to the optimization of hydrophobic pocket interactions induced by the indene fragment. nih.govacs.org Similarly, for 2-arylidene-1-indandiones, docking studies revealed weak hydrogen bonds with ARG533 and THR529 through the two carbonyl groups of the 1H-indene-1,3(2H)-dione template, along with hydrophobic interactions with the rest of the molecule. mdpi.com

Mechanistic Investigations of Biochemical Pathways Involving Indenes

Understanding the mechanisms by which indene derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves investigating their interactions with key enzymes and their role in modulating biochemical pathways such as oxidative stress.

Enzyme Inhibition Mechanisms (e.g., Succinate Dehydrogenase, Lipoxygenase, Trypsin, Thrombin, Cholinesterases)

Indene derivatives have been shown to inhibit a variety of enzymes through different mechanisms.

Succinate Dehydrogenase (SDH): As previously mentioned, novel indene amino acid derivatives have been designed as potent SDHIs. nih.govacs.org The inhibition of SDH, a key enzyme in both the citric acid cycle and the electron transport chain, disrupts cellular respiration in pathogenic fungi, making these compounds effective fungicides. nih.govacs.org The inhibitory potencies of some of these derivatives are presented in the table below.

| Compound | Target Organism | IC50 (µM) |

| i18 | Porcine Heart SDH | 0.5026 |

| Parent Structure | Porcine Heart SDH | 3.7257 |

Lipoxygenase (LOX): Certain 2-arylidene-1-indandione derivatives have demonstrated significant inhibition of soybean lipoxygenase. mdpi.com Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX suggests the potential of these compounds as anti-inflammatory agents.

Trypsin and Thrombin: The serine proteases trypsin and thrombin are also targets for indene derivatives. Specific 2-arylidene-1-indandione compounds have shown strong inhibitory activity against trypsin and thrombin, indicating their potential as anticoagulants or for other therapeutic applications where protease inhibition is beneficial. mdpi.comnih.gov

Cholinesterases: Indene-derived hydrazides have been synthesized and evaluated for their in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of Alzheimer's disease. nih.gov Some of these compounds exhibited potent, time-dependent inhibition of both enzymes. nih.gov The inhibitory activities of selected indene analogs are detailed in the table below.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| SD-30 | 13.86 ± 0.163 | 48.55 ± 0.136 |

| SD-24 | 40.43 ± 0.067 | 92.86 ± 0.066 |

Antioxidant Mechanisms and Radical Scavenging Pathways

Several indene derivatives have been investigated for their antioxidant properties. The mechanism of action often involves the scavenging of free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.

Novel indane derivatives isolated from the roots of Anisodus tanguticus have shown significant radical scavenging activity in ABTS•+ and DPPH•+ assays. semanticscholar.org For example, anisotindan A exhibited potent antioxidant activity with an IC50 value of 15.62 ± 1.85 µM in the ABTS•+ assay, which is even stronger than that of vitamin C. semanticscholar.org

Similarly, 2-arylidene-1-indandiones have been studied for their antioxidant potential. mdpi.com These compounds showed moderate antioxidant activity in the DPPH assay and were able to inhibit lipid peroxidation. mdpi.com The antioxidant activity of indene-derived hydrazides has also been reported, with some compounds showing reasonable antioxidant properties in the DPPH assay. nih.gov

The antioxidant mechanism of these indene derivatives is likely attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, a property that is influenced by the substituents on the indene scaffold.

Molecular Mechanisms of Cellular Perturbation

The precise molecular mechanisms through which 6-Chloro-3-(4-chlorophenyl)-1H-indene perturbs cellular functions are not yet fully elucidated in dedicated studies. However, by examining research on structurally related chlorinated aromatic compounds and indene derivatives, we can infer potential pathways of interaction. The presence of chlorine atoms on both the indene core and the phenyl ring suggests that the compound is likely to participate in interactions that can disrupt cellular homeostasis, particularly concerning redox balance and protein function.

Redox Balance and Reactive Oxygen Species (ROS) Accumulation

Chlorinated aromatic compounds have been demonstrated to induce oxidative stress in biological systems. For instance, exposure of human lung epithelial cells to chlorobenzene and 1,2-dichlorobenzene has been shown to cause oxidative stress and trigger apoptotic markers. nih.govuni-leipzig.de This occurs through the metabolic activation of these compounds, potentially leading to the formation of reactive intermediates such as epoxides and catechols. These metabolites can participate in redox cycling, a process that generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. An accumulation of ROS beyond the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. uni-leipzig.de

While direct evidence for this compound is not available, its diarylindene structure with chlorine substituents makes it a candidate for inducing similar effects. The metabolic processing of the chlorinated phenyl and indene rings could generate ROS, leading to a state of oxidative stress within the cell. This is a common mechanism of cytotoxicity for various halogenated compounds. researchgate.netnih.gov

| Potential Cellular Effect | Underlying Mechanism | Supporting Evidence from Analogous Compounds |

| Oxidative Stress | Generation of reactive oxygen species (ROS) through metabolic activation and redox cycling of chlorinated aromatic rings. | Studies on chlorobenzene and 1,2-dichlorobenzene show induction of oxidative stress in lung epithelial cells. nih.govuni-leipzig.de |

| Apoptosis | Cellular damage induced by high levels of ROS can trigger programmed cell death pathways. | Chlorinated benzenes have been shown to induce apoptotic markers in cell lines. nih.gov |

Protein Binding

The indene scaffold and its derivatives are known to interact with a variety of proteins, leading to the modulation of their function. For example, derivatives of the non-steroidal anti-inflammatory drug Sulindac, which is based on an indene structure, are known to inhibit cell proliferation by affecting signaling pathways such as the Ras/Raf/MAPK pathway. nih.gov Furthermore, certain indene-derived hydrazides have been shown to target and inhibit the acetylcholinesterase enzyme, which is relevant in the context of Alzheimer's disease. nih.gov

The presence of chlorine atoms in this compound can significantly influence its protein binding capabilities. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom (like oxygen or nitrogen), are increasingly recognized as important in protein-ligand interactions. nih.govnih.govsemanticscholar.org The chlorine atoms on the indene and phenyl rings can act as halogen bond donors, potentially enhancing the binding affinity and specificity of the compound for its protein targets. researchgate.net

Molecular docking studies on other chlorinated heterocyclic compounds have demonstrated stable binding within the active sites of enzymes, often involving a network of hydrophobic and hydrophilic interactions. nih.gov It is plausible that this compound could bind to various protein targets, with the chlorinated phenyl group playing a key role in orienting the molecule within a binding pocket and forming specific halogen bonds that contribute to the stability of the complex.

Theoretical Design Principles for Bioactive Indene-Based Compounds

The design of bioactive indene-based compounds is guided by an understanding of their structure-activity relationships (SAR), which delineates how the chemical structure of a molecule influences its biological activity. For this compound, key structural features include the indene scaffold, the phenyl group at the 3-position, and the chlorine substituents.

Structural Requirements for Modulatory Activity

The indene ring system provides a rigid scaffold that can be functionalized at various positions to modulate biological activity. The substitution pattern on the indene core and any appended aryl groups is critical for determining the compound's therapeutic or toxic effects. For instance, in a series of 5,6-dimethoxy-1H-indene-2-carboxamides, the nature and position of substituents on the phenylamide ring were found to be crucial for their anticholinesterase and amyloid-beta aggregation inhibition activities. tandfonline.com

The planarity and electronic properties of the indene system, combined with the conformational flexibility of the substituent at the 3-position, are key determinants of bioactivity. The relative orientation of the phenyl group with respect to the indene core can influence how the molecule fits into a protein's binding site. The development of synthetic methodologies that allow for precise control over the substitution pattern on the indene skeleton is therefore essential for creating new bioactive molecules. beilstein-journals.org

| Structural Feature | Importance in Bioactivity | Example from Related Compounds |

| Indene Scaffold | Provides a rigid framework for the spatial arrangement of functional groups. | Used in the development of enzyme inhibitors and other bioactive agents. nih.govnih.gov |

| Substitution Pattern | Determines the electronic and steric properties, influencing binding affinity and selectivity. | Variations in substituents on indene derivatives significantly impact their anti-proliferative properties. nih.gov |

| Conformational Flexibility | The orientation of substituents, such as the phenyl group, affects interaction with biological targets. | The conformation of baclofen analogues, some containing an indene-like rigidified structure, was found to be critical for receptor binding. nih.gov |

Influence of Halogenation on Molecular Recognition and Binding

The introduction of halogen atoms, particularly chlorine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogenation can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its direct interactions with biological targets.

The chlorine atoms in this compound are expected to have a profound impact on its molecular recognition and binding. As mentioned, chlorine can participate in halogen bonding, a directional interaction that can contribute significantly to binding affinity. nih.govnih.govsemanticscholar.org Studies on various protein-ligand complexes have shown that replacing a hydrogen atom with a chlorine atom can lead to a more favorable binding enthalpy. nih.gov

Furthermore, the position of the halogen substituent is critical. In a study of halogenated phenyl 3-trifluoroethoxypyrazole containing anthranilic diamides, the position of the halogen on the phenyl ring significantly affected the insecticidal activity. nih.gov The chlorine at the 6-position of the indene ring and the 4-position of the phenyl ring in the target compound are likely to direct its binding to specific regions within a protein's active site. The electron-withdrawing nature of chlorine also alters the electronic distribution of the aromatic rings, which can influence stacking interactions and other non-covalent bonds.

Advanced Applications of Indene Scaffolds in Functional Materials and Organic Electronics

Indene (B144670) Derivatives as Building Blocks in Materials Science

Indene and its derivatives are recognized as valuable building blocks in materials science due to their rigid, planar structure and versatile functionalization chemistry. This allows for the systematic modification of their optical, electronic, and assembly properties. A notable application of the indene scaffold is in the synthesis of electron-acceptor materials for organic photovoltaics. For instance, indene has been used to create fullerene adducts, such as indene-C60 bisadduct (ICBA), which have been employed as electron-transporting materials in perovskite solar cells. asianpubs.orgoraljournal.com The rationale behind using indene derivatives lies in the ability to fine-tune the Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize charge transfer at the donor-acceptor interface in photovoltaic devices. oraljournal.comorganic-chemistry.org

The synthesis of functionalized indene derivatives can be achieved through various methods, including metal-catalyzed cross-coupling and ring-closing metathesis reactions, starting from readily available precursors like substituted phenols. asianpubs.orgorganic-chemistry.org This synthetic accessibility allows for the introduction of a wide range of functional groups. In the case of 6-Chloro-3-(4-chlorophenyl)-1H-indene, the presence of two chlorine atoms significantly influences its electronic character, making it an interesting candidate for materials designed for organic electronics.

Applications in Organic Electronics and Optoelectronics

The electronic properties of indene derivatives can be precisely engineered through chemical modification, making them suitable for various roles in organic electronic and optoelectronic devices. The strategic placement of electron-withdrawing or electron-donating groups can control charge carrier mobility, energy levels, and light-matter interactions.

Organic molecules with extensive π-conjugated systems are known to exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optical data storage, optical switching, and frequency conversion. researchgate.netrsc.org These properties arise from the interaction of the material's electrons with the oscillating electric field of intense light. While specific NLO data for this compound are not extensively documented, the structural characteristics suggest potential NLO activity. The introduction of chloro-substituents can modify the molecule's dipole moment and polarizability, which are key parameters governing NLO response. mdpi.com Theoretical studies on other chlorinated organic molecules have shown that halogenation can effectively decrease the energy gap, a factor that often enhances NLO properties. researchgate.net

Photopolymerization is a process where light is used to initiate a chain reaction that transforms a liquid monomer into a solid polymer. This technology is fundamental to applications ranging from dental composites to 3D printing. The process relies on photoinitiators, molecules that absorb light and generate reactive species (radicals or cations) to start the polymerization. While various organic compounds serve as photoinitiators, the specific application of this compound in photopolymerization processes is not prominently featured in current research literature.

Optical sensors are devices that use light to detect the presence of chemical or biological species. They often rely on changes in absorbance or fluorescence of a sensing material upon interaction with the target analyte. Functional organic molecules are frequently used as the active component in such sensors. Although the indene framework can be functionalized to interact with specific analytes, the direct application of this compound in optical sensing mechanisms has not been widely reported.

Halogenation is a powerful strategy for designing high-performance n-type (electron-transporting) organic semiconductors. The introduction of electron-withdrawing halogen atoms, such as chlorine, has a profound impact on the electronic structure and solid-state packing of organic materials, which in turn governs charge transport and exciton (B1674681) dynamics.

Effect on Molecular Energy Levels: Chlorine substitution effectively lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lookchem.comfrontiersin.org This increased electron affinity enhances the stability of the molecule against oxidation in ambient conditions and can facilitate more efficient electron injection from electrodes in an electronic device. lookchem.com

Effect on Charge Mobility: Charge transport in organic semiconductors is highly dependent on the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing a charge) and the electronic coupling between adjacent molecules (transfer integral). Halogenation influences both factors. While stronger electron-withdrawing groups can sometimes increase reorganization energy, which is detrimental to charge mobility, chlorine substitution has been shown in some systems to lower the LUMO energy sufficiently to promote higher charge transfer rates. frontiersin.org The table below, based on data from related halogenated organic semiconductors, illustrates how reorganization energy can vary with different halogen substituents.

| Compound Class | Substituent | Reorganization Energy Trend | Reference |

| Halogenated TIPS-TAP | Fluorine | Highest | frontiersin.org |

| Halogenated TIPS-TAP | Chlorine | Lower than Fluorine | frontiersin.org |

| Halogenated TIPS-TAP | Bromine | Lowest | frontiersin.org |

This table illustrates general trends observed in a class of n-type organic semiconductors and is not specific to this compound.

Effect on Crystal Packing and Exciton Delocalization: Halogenation also impacts how molecules arrange themselves in the solid state. The size and electronegativity of chlorine can lead to specific intermolecular interactions (e.g., halogen bonding), influencing the crystal packing. nih.gov This packing determines the transfer integrals and the dimensionality of charge transport pathways. A well-ordered packing with strong electronic coupling promotes efficient charge transport and the delocalization of excitons (bound electron-hole pairs), which is critical for the performance of devices like organic light-emitting diodes (OLEDs) and solar cells. However, substitutions can also lead to highly anisotropic (one-dimensional) charge percolation pathways, which may not be optimal for all device architectures. nih.gov

Theoretical Considerations for Functional Material Design

The design of novel functional materials based on scaffolds like indene increasingly relies on theoretical and computational methods to predict properties before undertaking complex synthesis. Density Functional Theory (DFT) is a particularly powerful tool for this purpose. lookchem.com

Using DFT, researchers can calculate key electronic parameters for a candidate molecule like this compound. These parameters include:

Frontier Molecular Orbital (FMO) Energies: Calculation of HOMO and LUMO levels helps predict the material's stability, energy gap, and suitability for charge injection/extraction layers in devices. lookchem.com

Reorganization Energy: Predicting the internal reorganization energy provides insight into the intrinsic charge transfer rate of the molecule. frontiersin.org

Electronic Coupling: Simulating molecular dimers or clusters allows for the calculation of transfer integrals, which are essential for estimating charge mobility in the solid state.

These theoretical calculations enable an in silico screening process, where the influence of different functional groups—such as the chloro-substituents on the indene core—can be systematically evaluated. mdpi.com This computational-guided approach accelerates the discovery of new materials by prioritizing synthetic targets that are most likely to exhibit the desired electronic and optical properties for a specific application.

Future Research Directions and Emerging Methodologies for Halogenated Indene Compounds

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is driving research away from traditional halogenation methods, which often rely on hazardous reagents and produce significant waste. researchgate.net The future of synthesizing compounds like 6-Chloro-3-(4-chlorophenyl)-1H-indene lies in developing more efficient, selective, and environmentally benign processes.

A primary area of focus is the application of enzymatic halogenation. Nature has evolved a diverse array of halogenase enzymes that can regioselectively install halogen atoms onto a wide range of organic molecules under mild conditions. researchgate.netnih.gov These biocatalysts, such as flavin-dependent halogenases, offer a promising alternative to conventional synthesis. researchgate.net They operate with high specificity, reducing the need for protecting groups and minimizing the formation of unwanted byproducts. dtu.dk Research is directed toward discovering new halogenases and engineering existing ones to accept a broader range of substrates, including indene (B144670) precursors. This approach provides a sustainable production method for high-value compounds. researchgate.net

Another emerging strategy involves the use of greener solvents and energy sources. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to classical heating methods. asianpubs.org Similarly, solvents like polyethylene (B3416737) glycol (PEG-400) are being explored as recyclable and less toxic reaction media, aligning with the principles of sustainable chemistry. researchgate.net

| Methodology | Typical Reagents/Conditions | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Sulphuryl chloride, Lewis acids, harsh temperatures | Well-established, versatile | Improving regioselectivity, reducing waste |

| Enzymatic Halogenation | Halogenase enzymes (e.g., flavin-dependent), mild aqueous conditions | High regioselectivity, environmentally friendly, reduced byproducts nih.govresearchgate.net | Enzyme discovery, protein engineering for new substrates, pathway design researchgate.net |

| Microwave-Assisted Synthesis | Standard reagents with microwave irradiation | Rapid reaction times, increased yields, lower energy use asianpubs.org | Solvent-free conditions, scalability |

| Green Solvent Synthesis | Use of recyclable/biodegradable solvents like PEG-400 | Reduced toxicity and environmental impact, potential for reuse researchgate.net | Expanding solvent scope, integration with other sustainable techniques |

Integration of Advanced Computational Techniques for Predictive Modeling

In silico methods are becoming indispensable in chemical research, accelerating the discovery and development process by predicting molecular properties and behaviors before synthesis. beilstein-journals.org For halogenated indenes, computational tools are crucial for understanding structure-activity relationships (SAR) and designing molecules with desired characteristics.

Predictive modeling can forecast a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, which is a critical step in drug discovery. researchgate.net By using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can screen virtual libraries of indene derivatives to identify candidates with promising biological activity and favorable pharmacokinetic properties. beilstein-journals.orgresearchgate.net For instance, computational docking can simulate the binding of a molecule like this compound to a specific protein target, providing insights into its potential mechanism of action. researchgate.net

Furthermore, Density Functional Theory (DFT) and molecular dynamics simulations help elucidate electronic structures and conformational dynamics. researchgate.net These methods can predict how the position and nature of halogen substituents on the indene scaffold influence the molecule's stability, reactivity, and electronic properties, which is vital for designing new functional materials. researchgate.net The integration of these computational approaches allows for a more rational and efficient design of experiments, saving time and resources. beilstein-journals.org

| Computational Technique | Primary Application | Predicted Properties for Halogenated Indenes |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets beilstein-journals.org | Binding energy, interaction with active site residues, potential as enzyme inhibitors researchgate.net |

| QSAR | Correlating chemical structure with biological activity | Toxicity, mutagenicity, therapeutic activity nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the movement and interaction of atoms and molecules researchgate.net | Conformational stability, solvent effects, binding dynamics |

| Density Functional Theory (DFT) | Calculating electronic structure and energy levels researchgate.net | HOMO/LUMO energies, molecular orbital distribution, reactivity indices |

Exploration of Undiscovered Mechanistic Roles in Chemical and Biological Systems

While the synthesis of halogenated indenes is established, a deeper understanding of their mechanistic roles is an active area of research. The presence of chlorine atoms on both the indene and phenyl rings of this compound significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

Future studies will likely focus on elucidating the precise mechanisms by which these compounds exert biological effects. This involves identifying specific molecular targets and understanding the interactions at a sub-atomic level. Research into the mechanisms of halogenating enzymes themselves continues to provide valuable insights. researchgate.net For example, understanding how different classes of halogenases—such as heme-dependent haloperoxidases versus flavin-dependent ones—achieve regioselectivity can inform synthetic strategies. researchgate.net These enzymes utilize various mechanisms, including the generation of enzyme-bound hypohalous acid (X-O-Enz) to act as a delivery agent for an "X+" equivalent, which then reacts with the substrate. nih.gov

Investigating how halogenation impacts metabolic pathways is another key direction. Halogen atoms can block sites of metabolism, thereby increasing a molecule's bioavailability and half-life, a strategy widely used in medicinal chemistry. nih.gov Unraveling these metabolic fates and identifying the resulting metabolites is crucial for the comprehensive characterization of any bioactive indene compound.

Innovations in Indene-Based Functional Material Design

The unique electronic structure of the indene scaffold makes it an attractive building block for novel functional materials. The introduction of halogen atoms provides a powerful tool for tuning the optical and electronic properties of these materials, opening doors for applications in organic electronics. mdpi.com

Research is increasingly focused on designing and synthesizing indene derivatives for use in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and perovskite solar cells. researchgate.netnih.gov For example, indene-fullerene adducts have been synthesized and explored as electron-transporting materials in solar cells. researchgate.net The functional groups on the indene ring can be modified to fine-tune the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge transport. mdpi.comresearchgate.net

The future in this area involves the rational design of π-conjugated systems where the halogenated indene unit is incorporated to control molecular packing, charge mobility, and energy levels. mdpi.com By combining electron-donating and electron-withdrawing moieties within the same molecule, researchers can create materials with tailored band gaps for specific optoelectronic applications. nih.gov The exploration of indene-based polymers and small molecules will continue to be a vibrant field, with the goal of developing next-generation materials for flexible, efficient, and low-cost electronic devices. nih.gov

Q & A

Q. What are the most efficient synthetic routes for 6-chloro-3-(4-chlorophenyl)-1H-indene, and what experimental parameters are critical for reproducibility?

The compound can be synthesized via acid-promoted cyclization of precursor molecules such as 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles. Key parameters include:

- Catalyst choice : Triflic acid or other strong Brønsted acids to promote cyclization.

- Reaction conditions : Mild temperatures (e.g., 40–60°C) to avoid decomposition of chlorinated intermediates.

- Purification : Column chromatography or preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate gradients (e.g., 30:1 ratio) to isolate the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to confirm the structure of this compound?

- 1H NMR : Focus on characteristic signals:

- Downfield protons from the indene core (δ ~4.7–7.6 ppm).

- Coupling patterns to distinguish between aromatic and aliphatic protons.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected coupling constants or missing signals)?

- Cross-validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts).

- Decoupling experiments : Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to rule out impurities or isomerization .

Q. How can computational tools like SHELX enhance crystallographic analysis of this compound derivatives?

- Structure refinement : SHELXL is robust for refining small-molecule X-ray structures, even with high-resolution or twinned data.

- Parameterization : Use restraints for disordered chlorophenyl groups to improve model accuracy.

- Validation : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools .

Q. What catalytic methods enable functionalization of this compound for creating bioactive analogs?

- Palladium-catalyzed coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at reactive positions.

- Electrophilic substitution : Leverage electron-rich indene cores for regioselective halogenation or nitration.

- Safety note : Chlorinated byproducts require careful handling and disposal under fume hoods .

Methodological Guidance

- Synthetic Optimization : Use kinetic studies to identify rate-limiting steps (e.g., cyclization vs. chlorination).

- Analytical Workflows : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Data Interpretation : Employ iterative refinement in spectral analysis to address discrepancies, referencing benchmark datasets from similar indene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.